ARS-853

Description

Properties

IUPAC Name |

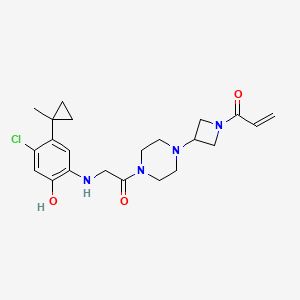

1-[3-[4-[2-[4-chloro-2-hydroxy-5-(1-methylcyclopropyl)anilino]acetyl]piperazin-1-yl]azetidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29ClN4O3/c1-3-20(29)27-13-15(14-27)25-6-8-26(9-7-25)21(30)12-24-18-10-16(22(2)4-5-22)17(23)11-19(18)28/h3,10-11,15,24,28H,1,4-9,12-14H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFOCHMOYUMURK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C2=CC(=C(C=C2Cl)O)NCC(=O)N3CCN(CC3)C4CN(C4)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Cellular Target of ARS-853

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of ARS-853, a first-in-class covalent inhibitor of the KRAS G12C mutant protein. It details the compound's mechanism of action, its impact on cellular signaling, and the experimental methodologies used for its characterization.

Executive Summary

This compound is a selective, cell-active, covalent inhibitor specifically targeting the KRAS G12C oncoprotein.[1][2][3] This mutation, where glycine is replaced by cysteine at codon 12, is a significant driver in a subset of human cancers, including non-small cell lung cancer.[4] this compound operates through a novel mechanism, binding to the inactive, GDP-bound state of KRAS G12C.[1][2] This interaction prevents the exchange of GDP for GTP, thereby locking the oncoprotein in an "off" state and inhibiting the activation of downstream oncogenic signaling pathways.[1][2] By suppressing both the MAPK and PI3K/AKT signaling cascades, this compound leads to cell-cycle arrest and apoptosis in KRAS G12C-mutant cells.[2][4]

Cellular Target and Mechanism of Action

The primary cellular target of this compound is the mutant KRAS G12C protein.[1][2] Unlike wild-type KRAS or other KRAS mutants, the G12C variant possesses a cysteine residue that serves as a target for covalent modification by this compound.

The mechanism of action is two-fold:

-

State-Dependent Binding: this compound exhibits high selectivity for the inactive, GDP-bound conformation of KRAS G12C.[1][2] It does not effectively bind to the active, GTP-bound form of the protein.[1][2] This is significant because, contrary to the traditional view of mutant KRAS being perpetually "on," the KRAS G12C protein rapidly cycles between its active and inactive states.[1]

-

Covalent Inhibition: this compound forms an irreversible covalent bond with the reactive thiol group of the cysteine at position 12.[2] This covalent modification traps KRAS G12C in its inactive GDP-bound state, preventing its subsequent activation by guanine nucleotide exchange factors (GEFs) like SOS1.[1] By locking KRAS G12C in this inactive conformation, this compound effectively shuts down its ability to engage with and activate downstream effector proteins such as RAF and PI3K.[2][4]

Quantitative Data Summary

The following table summarizes the key quantitative metrics reported for this compound, providing insights into its potency and binding characteristics.

| Parameter | Value | Cell Line / Condition | Description |

| IC50 (CRAF-RBD Pulldown) | ~1 µmol/L | KRAS G12C Cells (e.g., H358) | Concentration required to inhibit 50% of active KRAS pulldown, indicating inhibition of KRAS activation.[1][2] |

| IC50 (Cell Proliferation) | ~2.5 µM | H358 Lung Cancer Cells | Concentration required to inhibit 50% of cell proliferation in a KRAS G12C-mutant cell line.[3][4] |

| Cellular Engagement IC50 | 1.6 µmol/L (at 6 hours) | H358 Cells | Concentration for 50% covalent modification of KRAS G12C in cells, measured by mass spectrometry.[5] |

| Biochemical Rate of Inactivation (k_inact/K_I) | 76 M⁻¹s⁻¹ | Biochemical Assay | Second-order rate constant describing the efficiency of covalent bond formation.[5][6] |

Signaling Pathways and Experimental Workflows

KRAS Signaling Pathway Inhibition by this compound

The diagram below illustrates the canonical KRAS signaling pathway and the point of intervention for this compound. By locking KRAS G12C in its inactive state, this compound prevents the activation of both the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 6. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

The Definitive Guide to ARS-853 Covalent Inhibition of KRAS G12C at Cysteine 12

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of small molecules capable of directly targeting the KRAS oncogene, once considered "undruggable," represents a paradigm shift in cancer therapy. ARS-853 is a pioneering, selective, and covalent inhibitor of the KRAS G12C mutant, which accounts for a significant portion of KRAS mutations in non-small cell lung cancer and other malignancies. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its covalent interaction with the cysteine residue at position 12 (Cys12) of the KRAS G12C protein. We present a comprehensive overview of the key experimental data, detailed protocols for the essential assays used to characterize this interaction, and visual representations of the underlying biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in the field of oncology drug discovery and development.

Introduction: Targeting the "Undruggable" KRAS

For decades, direct inhibition of the KRAS oncoprotein remained an elusive goal in cancer drug development. The high affinity of KRAS for its GTP and GDP ligands, coupled with the absence of well-defined allosteric binding pockets, presented significant challenges. The G12C mutation in KRAS, where a glycine is replaced by a cysteine, introduced a unique, targetable nucleophilic residue. This compound was one of the first compounds to successfully exploit this mutation, demonstrating that direct and selective inhibition of a KRAS mutant was achievable.

This compound functions by covalently binding to the thiol group of Cys12, but only when the KRAS G12C protein is in its inactive, GDP-bound state.[1][2][3] This irreversible modification locks the oncoprotein in an inactive conformation, preventing its interaction with downstream effectors and thereby inhibiting oncogenic signaling.[1][4] This discovery has paved the way for the development of a new class of covalent KRAS G12C inhibitors, several of which have now entered clinical trials and are showing promising results.

Mechanism of Action: Covalent Modification of GDP-Bound KRAS G12C

This compound selectively targets the inactive, GDP-bound conformation of KRAS G12C.[1][2] In this state, a shallow pocket, termed the Switch-II pocket (S-IIP), becomes accessible. This compound binds non-covalently to this pocket, positioning its electrophilic acrylamide warhead in close proximity to the nucleophilic thiol of the Cys12 residue.[1][5] This proximity facilitates a Michael addition reaction, resulting in the formation of a stable, covalent bond between the inhibitor and the protein.[6]

This covalent modification has two key consequences:

-

Trapping in the Inactive State: The bound this compound molecule sterically hinders the conformational changes required for nucleotide exchange (the release of GDP and binding of GTP), which is mediated by guanine nucleotide exchange factors (GEFs) like SOS1.[1][7] By preventing the loading of GTP, this compound effectively traps KRAS G12C in its inactive state.

-

Inhibition of Downstream Signaling: In its inactive, GDP-bound state, KRAS is unable to engage with its downstream effector proteins, such as RAF kinases, PI3K, and RAL-GDS.[4][8] Consequently, the oncogenic signaling cascades driven by mutant KRAS, including the MAPK and PI3K-AKT pathways, are suppressed.[4]

It is important to note that the GTP-bound, active conformation of KRAS G12C is not a target for this compound because the Switch-II pocket is closed in this state.[4] The efficacy of this compound is therefore dependent on the intrinsic or GAP-mediated GTP hydrolysis that converts the active KRAS back to its inactive, GDP-bound form.[7]

Quantitative Analysis of this compound Activity

The interaction of this compound with KRAS G12C has been extensively characterized using a variety of biochemical and cellular assays. The key quantitative parameters are summarized in the tables below.

| Parameter | Value | Assay Condition | Reference |

| Biochemical Activity | |||

| Rate of Engagement (k_inact/K_I) | 76 M⁻¹s⁻¹ | Biochemical assay | [1] |

| Dissociation Constant (K_d) | ~2.9 mM (for WT KRAS-GDP) | Surface Plasmon Resonance (SPR) | [9] |

| Cellular Activity | |||

| IC₅₀ (Cellular Engagement) | 1.6 µM (at 6 hours) | LC-MS/MS analysis in H358 cells | [1] |

| IC₅₀ (CRAF-RBD Pulldown) | ~1 µmol/L | CRAF-RBD pulldown in KRAS G12C cells | [1][4] |

| IC₅₀ (Proliferation) | 2.5 µM | Proliferation assay in KRAS G12C mutant cell lines | [10] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the covalent binding of this compound to KRAS G12C.

Mass Spectrometry for Confirmation of Covalent Adduct Formation

Objective: To confirm the covalent binding of this compound to KRAS G12C and determine the precise site of modification.

Methodology:

-

Protein Preparation: Purified recombinant KRAS G12C protein is incubated with a molar excess of this compound (e.g., 2 µM KRAS G12C with 10 µM this compound) in an appropriate buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP) for a defined period (e.g., 1-2 hours) at room temperature.

-

Sample Preparation for Mass Spectrometry:

-

The reaction is quenched, and the protein is denatured, reduced, and alkylated.

-

The protein is then digested with a protease, typically trypsin, overnight at 37°C.

-

-

LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The mass spectra are analyzed to identify the peptide containing the Cys12 residue. A mass shift corresponding to the molecular weight of this compound (432 Da) on this peptide confirms the covalent modification.[1] Fragmentation analysis (MS/MS) can further pinpoint Cys12 as the site of adduction.

RAS-Binding Domain (RBD) Pulldown Assay

Objective: To quantify the levels of active, GTP-bound KRAS in cells following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: KRAS G12C mutant cells (e.g., H358) are seeded and treated with varying concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 5 hours).[4]

-

Cell Lysis: Cells are washed with cold PBS and lysed in a buffer containing a GST-tagged RAS-binding domain (RBD) of an effector protein (e.g., CRAF), which specifically binds to GTP-bound RAS.

-

Pulldown: The lysate is incubated with glutathione-sepharose beads to capture the GST-RBD-GTP-KRAS complexes.

-

Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the captured proteins are eluted.

-

Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and immunoblotted with an antibody specific for KRAS. The amount of pulled-down KRAS is quantified and normalized to the total KRAS levels in the input lysates. A reduction in the amount of pulled-down KRAS indicates a decrease in the active, GTP-bound form of the oncoprotein.[4]

SOS-mediated Nucleotide Exchange Assay

Objective: To assess the effect of this compound on the rate of GDP/GTP exchange on KRAS G12C, often catalyzed by a Guanine Nucleotide Exchange Factor (GEF) like SOS1.

Methodology:

-

Loading with Fluorescent GDP: Purified KRAS G12C is loaded with a fluorescent GDP analog, such as mant-GDP or BODIPY-GDP.

-

Inhibitor Incubation: The GDP-loaded KRAS G12C is pre-incubated with this compound or a vehicle control.

-

Initiation of Exchange Reaction: The nucleotide exchange reaction is initiated by the addition of a GEF (e.g., SOS1) and a molar excess of a non-fluorescent GTP analog (e.g., GTPγS).[1][7]

-

Fluorescence Measurement: The dissociation of the fluorescent GDP analog from KRAS is monitored over time by measuring the decrease in fluorescence.

-

Data Analysis: The rate of nucleotide exchange is determined by fitting the fluorescence decay curve. A decrease in the rate of exchange in the presence of this compound indicates that the inhibitor is locking KRAS in the GDP-bound state.[1]

Proximity Ligation Assay (PLA) for KRAS-CRAF Interaction

Objective: To visualize and quantify the interaction between KRAS and its effector protein CRAF in situ within cells treated with this compound.

Methodology:

-

Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

-

Primary Antibody Incubation: The cells are incubated with a pair of primary antibodies raised in different species that recognize KRAS and CRAF, respectively.

-

PLA Probe Incubation: Secondary antibodies conjugated to unique oligonucleotides (PLA probes) are added. These probes will bind to the primary antibodies.

-

Ligation and Amplification: If the two proteins are in close proximity (less than 40 nm), the oligonucleotides on the PLA probes can be ligated to form a circular DNA template. This template is then amplified via rolling circle amplification using a fluorescently labeled probe.

-

Microscopy and Quantification: The resulting fluorescent spots, each representing a single KRAS-CRAF interaction, are visualized by fluorescence microscopy and quantified using image analysis software. A decrease in the number of PLA signals per cell indicates that this compound is disrupting the interaction between KRAS and its effector.[1]

X-ray Crystallography of the this compound-KRAS G12C Complex

Objective: To determine the three-dimensional structure of this compound in complex with KRAS G12C to understand the molecular basis of its binding and inhibitory mechanism.

Methodology:

-

Protein Expression and Purification: A construct of KRAS G12C (often a "cysteine-light" version to minimize non-specific disulfide bond formation) is expressed and purified.[11]

-

Co-crystallization: The purified KRAS G12C protein is incubated with a molar excess of this compound to ensure complete covalent modification. The complex is then subjected to crystallization screening to identify conditions that yield diffraction-quality crystals.

-

Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals. The structure is then solved and refined to reveal the precise binding mode of this compound in the Switch-II pocket and its covalent linkage to Cys12. The crystal structure of this compound bound to KRAS G12C has been deposited in the Protein Data Bank with the accession code 5F2E.[12]

Visualizing the Molecular Landscape

Signaling Pathways and Experimental Workflows

Caption: KRAS G12C signaling and this compound inhibition mechanism.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. researchgate.net [researchgate.net]

- 3. reactionbiology.com [reactionbiology.com]

- 4. selleckchem.com [selleckchem.com]

- 5. A protocol to investigate the effects of lncRNAs on in vivo protein-protein interactions using proximity ligation assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aurorabiolabs.com [aurorabiolabs.com]

- 8. Real-time monitoring of the reaction of KRAS G12C mutant specific covalent inhibitor by in vitro and in-cell NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Modeling receptor flexibility in the structure-based design of KRASG12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

ARS-853: A Technical Guide to the Covalent Inhibition of KRAS-G12C and the MAPK Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ARS-853, a pioneering covalent inhibitor of the KRAS-G12C mutant oncoprotein. We will explore its mechanism of action, its profound effects on the MAPK signaling cascade, and detailed methodologies for key experimental procedures used to characterize its activity.

Introduction to this compound

Mutations in the KRAS gene are among the most common drivers of human cancers. The glycine-to-cysteine substitution at codon 12 (G12C) results in a constitutively active KRAS protein, leading to aberrant activation of downstream signaling pathways, most notably the MAPK and PI3K pathways, which promote cell proliferation, survival, and tumor growth.[1] For decades, KRAS was considered an "undruggable" target.

This compound emerged as a first-in-class small molecule that selectively and covalently targets the mutant cysteine in KRAS-G12C. It achieves this by binding to a novel pocket (the Switch-II pocket) in the inactive, GDP-bound state of the KRAS-G12C protein.[2] This covalent modification traps KRAS-G12C in an inactive conformation, preventing its interaction with guanine nucleotide exchange factors (GEFs) like SOS1 and thereby blocking its loading with GTP and subsequent activation.[3][4] This innovative mechanism of action effectively shuts down the oncogenic signaling driven by this specific mutation.

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified through various biochemical and cellular assays. The following tables summarize key quantitative data from published studies.

Table 1: Biochemical Activity of this compound

| Parameter | Value | Assay Conditions | Reference |

| Rate of Engagement (k_obs/[I]) | 76 M⁻¹s⁻¹ | Biochemical assay with purified KRAS-G12C protein. | [2] |

| Cellular Engagement IC₅₀ | 1.6 µM | H358 cells, 6-hour treatment, measured by LC/MS-MS. | [2] |

| CRAF-RBD Pulldown IC₅₀ | ~1 µM | H358 (KRAS-G12C) cells. | [3][5] |

| Effect on KRAS-GTP Levels | >95% reduction | KRAS-G12C-mutant lung cancer cells treated with 10 µM this compound. | [5][6] |

Table 2: Cellular Proliferation Inhibition by this compound

| Cell Line | KRAS Mutation | IC₅₀ (2D culture) | IC₅₀ (3D culture) | Reference |

| H358 | G12C | ~2.5 µM | Not specified | [2][5] |

| A549 | G12S | No effect | No effect | [3] |

| KRAS-G12C mutant cell lines (average of 11 lines) | G12C | Not consistently inhibited | ~2 µM (soft agar) | [7] |

Impact on the MAPK Signaling Pathway

This compound effectively suppresses the MAPK signaling cascade, a key downstream effector pathway of KRAS. By locking KRAS-G12C in an inactive state, this compound prevents the recruitment and activation of RAF kinases (ARAF, BRAF, CRAF), which in turn blocks the phosphorylation and activation of MEK and its substrate ERK.[5] The inhibition of ERK, a central node in this pathway, leads to the downstream suppression of various transcription factors and other substrates that drive cell proliferation and survival. Furthermore, this compound has been shown to inhibit the PI3K pathway, as evidenced by the reduced phosphorylation of AKT.[5]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

RAF-RBD Pulldown Assay for Active KRAS

This assay quantifies the amount of active, GTP-bound KRAS by using the Ras-binding domain (RBD) of the RAF kinase, which specifically binds to the active conformation of KRAS.

Materials:

-

Lysis Buffer: 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1% NP-40, 5% glycerol, and protease/phosphatase inhibitors.

-

Wash Buffer: 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1% NP-40.

-

GST-RAF-RBD beads (e.g., from Cytoskeleton, Inc. or similar).

-

Anti-KRAS antibody.

-

SDS-PAGE gels and western blotting reagents.

Procedure:

-

Treat KRAS-G12C mutant cells (e.g., H358) with desired concentrations of this compound for the specified time.

-

Lyse cells in ice-cold Lysis Buffer.

-

Clarify lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Normalize protein concentrations of the supernatants.

-

Incubate a portion of the lysate with GST-RAF-RBD beads for 1 hour at 4°C with gentle rotation.

-

Wash the beads three times with ice-cold Wash Buffer.

-

Elute the bound proteins by boiling the beads in 2x SDS-PAGE sample buffer.

-

Analyze the eluates by western blotting using an anti-KRAS antibody.

Proximity Ligation Assay (PLA) for KRAS-CRAF Interaction

PLA is a powerful technique to visualize and quantify protein-protein interactions in situ. This protocol is adapted for detecting the interaction between KRAS and its effector CRAF.

Materials:

-

Duolink® In Situ PLA Kit (or similar).

-

Primary antibodies: mouse anti-KRAS and rabbit anti-CRAF.

-

Fluorescence microscope.

Procedure:

-

Seed cells on coverslips and treat with this compound.

-

Fix, permeabilize, and block the cells according to the PLA kit manufacturer's instructions.

-

Incubate with the primary antibody cocktail (anti-KRAS and anti-CRAF) overnight at 4°C.

-

Wash and incubate with the PLA probes (anti-mouse MINUS and anti-rabbit PLUS).

-

Perform the ligation and amplification steps as per the manufacturer's protocol.

-

Mount the coverslips with a DAPI-containing mounting medium.

-

Visualize and quantify the PLA signals (fluorescent spots) using a fluorescence microscope. Each spot represents a KRAS-CRAF interaction.

Western Blotting for MAPK Pathway Components

This standard technique is used to assess the phosphorylation status of key proteins in the MAPK pathway following this compound treatment.

Materials:

-

Primary antibodies: anti-pMEK, anti-MEK, anti-pERK, anti-ERK, anti-pRSK, anti-RSK, anti-pAKT, anti-AKT, and a loading control (e.g., anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Procedure:

-

Prepare cell lysates from this compound-treated and control cells.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to the total protein and/or loading control.

Cellular Viability Assay

A crystal violet assay can be used to determine the effect of this compound on cell proliferation and viability.

Materials:

-

Crystal violet solution (0.5% in 25% methanol).

-

10% acetic acid.

-

96-well plates.

-

Plate reader.

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a range of this compound concentrations.

-

After the desired incubation period (e.g., 72 hours), remove the media and gently wash with PBS.

-

Fix the cells with methanol for 15 minutes.

-

Stain the cells with crystal violet solution for 20 minutes.

-

Wash away the excess stain with water and allow the plates to dry.

-

Solubilize the stain by adding 10% acetic acid to each well.

-

Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.

Conclusion

This compound represents a landmark achievement in the quest to target KRAS-driven cancers. Its unique mechanism of covalently modifying the inactive state of KRAS-G12C provides a powerful and selective means to inhibit the MAPK and PI3K signaling pathways. The experimental protocols detailed in this guide are fundamental for the continued investigation of KRAS-G12C inhibitors and the development of more effective therapies for patients with this mutation. The quantitative data and pathway diagrams further serve as a valuable resource for researchers in the field of oncology and drug discovery.

References

- 1. resources.amsbio.com [resources.amsbio.com]

- 2. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. 5.6. Crystal Violet Cell Viability Assay [bio-protocol.org]

- 6. Crystal Violet Assay for Determining Viability of Cultured Cells. | Semantic Scholar [semanticscholar.org]

- 7. clyte.tech [clyte.tech]

ARS-853: A Covalent Inhibitor Targeting the Inactive State of KRAS G12C and Disrupting GDP-GTP Exchange

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The KRAS oncogene, particularly with the G12C mutation, has long been a challenging target in cancer therapy. ARS-853 has emerged as a pioneering, selective, and covalent inhibitor that specifically targets the KRAS G12C mutant protein. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its role in inhibiting the crucial GDP-GTP exchange, a pivotal step in KRAS activation. We will detail the experimental protocols used to characterize this inhibitor, present quantitative data on its efficacy, and visualize the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel cancer therapeutics.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell growth, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common in human cancers, with the glycine-to-cysteine substitution at codon 12 (G12C) being particularly prevalent in non-small cell lung cancer.[2] The KRAS G12C mutation impairs the intrinsic GTPase activity of the protein, leading to its accumulation in the active, GTP-bound state and constitutive activation of downstream oncogenic signaling.[2]

For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep binding pockets on its surface. The discovery of a switch II pocket that is present in the inactive, GDP-bound state of KRAS G12C opened a new avenue for therapeutic intervention. This compound is a first-in-class small molecule inhibitor that was developed to covalently bind to the mutant cysteine-12 residue within this pocket.[3] This irreversible binding locks KRAS G12C in its inactive GDP-bound conformation, thereby preventing the exchange of GDP for GTP and abrogating downstream signaling.[3]

Mechanism of Action: Inhibition of GDP-GTP Exchange

The central mechanism of this compound lies in its ability to trap KRAS G12C in an inactive state by preventing the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP). This process is fundamental to the activation of all RAS proteins. Guanine nucleotide exchange factors (GEFs), such as Son of Sevenless (SOS1), facilitate this exchange, leading to a conformational change in KRAS that allows it to interact with and activate downstream effector proteins.[4]

This compound covalently modifies the Cys12 residue of KRAS G12C, which is located in the switch II pocket. This pocket is accessible only when the protein is in its GDP-bound state. The binding of this compound sterically hinders the conformational changes required for the interaction with GEFs and the subsequent nucleotide exchange.[3] As a result, KRAS G12C remains locked in the "off" state, unable to propagate oncogenic signals.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various biochemical and cellular assays. The following tables summarize key data points, providing a comparative overview of its potency and selectivity.

| Parameter | Value | Assay Condition | Reference |

| Biochemical Activity | |||

| Rate Constant (k_inact/K_I) | 76 M⁻¹s⁻¹ | Biochemical assay with purified KRAS G12C | [3] |

| Cellular Activity | |||

| Cellular Engagement IC₅₀ | 1.6 µM | H358 cells, 6-hour treatment | [3] |

| CRAF-RBD Pulldown IC₅₀ | ~1 µM | KRAS G12C cells | [3] |

| Proliferation IC₅₀ | 2.5 µM | H358 (KRAS G12C lung cancer cells) | [2][5][6] |

| Cell Line | Cancer Type | KRAS Mutation | This compound IC₅₀ (µM) | Reference |

| H358 | Lung Adenocarcinoma | G12C | 2.5 | [5] |

| H2122 | Lung Adenocarcinoma | G12C | ~2 | [3] |

| SW1573 | Lung Carcinoma | G12C | ~2 | [3] |

| H1792 | Lung Adenocarcinoma | G12C | ~2 | [3] |

| A549 | Lung Adenocarcinoma | G12S | No effect | [3] |

| PC-9 | Lung Adenocarcinoma | WT | No effect | [7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the inhibitory role of this compound on GDP-GTP exchange and downstream signaling.

SOS-Mediated Nucleotide Exchange Assay

This assay biochemically assesses the ability of this compound to inhibit the SOS1-catalyzed exchange of GDP for a fluorescent GTP analog (mant-GTP) on KRAS G12C.

Materials:

-

Recombinant human KRAS G12C protein

-

Recombinant human SOS1 protein (catalytic domain)

-

mant-GTP (N-methylanthraniloyl-GTP)

-

This compound

-

Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a solution of 2 µM KRAS G12C in Assay Buffer.

-

Add this compound at various concentrations to the KRAS G12C solution and incubate for 1 hour at room temperature to allow for covalent binding.

-

In a separate tube, prepare a reaction mix containing 1 µM SOS1 and 20 µM mant-GTP in Assay Buffer.

-

Initiate the exchange reaction by adding the SOS1/mant-GTP mix to the KRAS G12C/ARS-853 solution in the wells of the 96-well plate.

-

Immediately begin monitoring the increase in fluorescence (Excitation: 360 nm, Emission: 440 nm) over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the rate of nucleotide exchange.

-

Calculate the initial rates of the reaction for each this compound concentration and determine the IC₅₀ value.

RAF-RBD Pulldown Assay

This assay measures the levels of active, GTP-bound KRAS in cells treated with this compound. The Ras-binding domain (RBD) of the RAF kinase specifically binds to GTP-bound RAS.

Materials:

-

KRAS G12C mutant cell line (e.g., H358)

-

This compound

-

Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, protease and phosphatase inhibitors

-

RAF-RBD agarose beads

-

Anti-KRAS antibody

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Seed H358 cells and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for the desired time (e.g., 24 hours).

-

Lyse the cells in ice-cold Lysis Buffer.

-

Clarify the lysates by centrifugation at 14,000 rpm for 10 minutes at 4°C.

-

Incubate a portion of the clarified lysate with RAF-RBD agarose beads for 1 hour at 4°C with gentle rotation.

-

Wash the beads three times with Lysis Buffer.

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-KRAS antibody to detect the amount of GTP-bound KRAS.

-

Analyze the band intensities to quantify the reduction in active KRAS levels.

In Situ Proximity Ligation Assay (PLA)

PLA is used to visualize and quantify the interaction between KRAS and its effector protein CRAF within intact cells. A positive signal is generated only when the two proteins are in close proximity (typically <40 nm).

Materials:

-

H358 cells grown on coverslips

-

This compound

-

Primary antibodies: mouse anti-KRAS and rabbit anti-CRAF

-

Duolink® In Situ PLA probes (anti-mouse MINUS and anti-rabbit PLUS)

-

Duolink® In Situ Detection Reagents

-

Fluorescence microscope

Procedure:

-

Treat H358 cells grown on coverslips with this compound (e.g., 5 µM for 4 hours).

-

Fix, permeabilize, and block the cells according to the Duolink® protocol.

-

Incubate the cells with a mixture of the primary antibodies (anti-KRAS and anti-CRAF) overnight at 4°C.

-

Wash the coverslips and incubate with the PLA probes.

-

Perform the ligation and amplification steps as per the manufacturer's instructions. The amplification step incorporates fluorescently labeled oligonucleotides, generating a fluorescent spot at the site of interaction.

-

Mount the coverslips and visualize the PLA signals using a fluorescence microscope.

-

Quantify the number of PLA spots per cell to determine the extent of KRAS-CRAF interaction.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the workflows of the described experiments.

Conclusion

This compound represents a significant milestone in the development of targeted therapies for KRAS-mutant cancers. Its unique mechanism of covalently modifying the inactive, GDP-bound state of KRAS G12C effectively inhibits the critical GDP-GTP exchange, thereby preventing the activation of downstream oncogenic signaling pathways. The experimental protocols and quantitative data presented in this guide provide a comprehensive framework for understanding and evaluating the activity of this compound and similar inhibitors. This in-depth technical overview serves as a valuable resource for the scientific community, facilitating further research and the development of the next generation of KRAS inhibitors to combat these challenging malignancies.

References

- 1. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. This compound | Ras | Apoptosis | Raf | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

Biochemical and Cellular Characterization of ARS-853: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biochemical and cellular characterization of ARS-853, a first-in-class, selective, and covalent inhibitor of the KRAS G12C mutant protein. The information presented here is intended to be a valuable resource for researchers and drug development professionals working on targeted cancer therapies.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The G12C mutation, in which glycine at position 12 is substituted with cysteine, results in a constitutively active protein that drives tumor cell proliferation and survival. This compound was developed as a potent and selective inhibitor that specifically targets this mutant form of KRAS, offering a promising therapeutic strategy for KRAS G12C-driven cancers.

This compound operates through a unique mechanism of action. It covalently binds to the mutant cysteine residue (Cys12) of KRAS G12C, but only when the protein is in its inactive, guanosine diphosphate (GDP)-bound state.[1][2] This irreversible binding traps KRAS G12C in an inactive conformation, thereby preventing its interaction with downstream effector proteins and inhibiting oncogenic signaling.[1][2]

Biochemical Characterization

Mechanism of Action

This compound is a highly selective covalent inhibitor of KRAS G12C.[1] Its mechanism relies on the presence of the mutant cysteine at position 12, which serves as a nucleophile for the covalent attachment of the inhibitor. A key feature of this compound's action is its specific binding to the GDP-bound, inactive state of KRAS G12C.[1][2] By forming this covalent bond, this compound effectively locks the oncoprotein in an "off" state, preventing the exchange of GDP for guanosine triphosphate (GTP) and subsequent activation.

Quantitative Biochemical Data

The following table summarizes key quantitative biochemical parameters of this compound.

| Parameter | Value | Description | Reference |

| Rate of Engagement (k_inact / K_i) | 76 M⁻¹s⁻¹ | Second-order rate constant for the covalent modification of KRAS G12C by this compound. | [3] |

| Inhibition of KRAS-GTP Loading (Cellular IC50) | ~1 µmol/L | Concentration of this compound required to inhibit 50% of KRAS-GTP loading in cells. | [1][3] |

Cellular Characterization

This compound has demonstrated potent and selective activity in cellular models of KRAS G12C-mutant cancers. Its effects are multifaceted, impacting downstream signaling pathways, cell proliferation, and survival.

Inhibition of Downstream Signaling

By locking KRAS G12C in an inactive state, this compound effectively blocks the activation of downstream signaling cascades that are critical for cancer cell growth and survival. The two major pathways affected are the MAPK/ERK pathway and the PI3K/AKT pathway.[1][2][4] Treatment of KRAS G12C mutant cells with this compound leads to a significant reduction in the phosphorylation of key signaling molecules within these pathways, including MEK, ERK, and AKT.[1][2][4]

Cellular Activity

The inhibition of oncogenic signaling by this compound translates into potent anti-proliferative and pro-apoptotic effects in KRAS G12C-mutant cancer cell lines.

Quantitative Cellular Data

The following table summarizes the key cellular activities of this compound.

| Parameter | Cell Line | Value | Description | Reference |

| Proliferation Inhibition (IC50) | H358 (Lung Cancer) | 2.5 µM | Concentration of this compound required to inhibit 50% of cell proliferation. | [4] |

| Apoptosis Induction | H358 (Lung Cancer) | Observed | Induction of apoptosis, as evidenced by an increase in cleaved PARP and sub-diploid DNA. | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound. These protocols are based on published descriptions and may require optimization for specific experimental conditions.

RAF-RBD Pulldown Assay for Activated KRAS

This assay is used to specifically pull down the active, GTP-bound form of KRAS from cell lysates to assess the inhibitory effect of this compound.

Materials:

-

KRAS G12C mutant cancer cells (e.g., H358)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

RAF1-RBD (Ras Binding Domain) agarose beads

-

Wash buffer (e.g., Tris-buffered saline with 0.1% Tween-20)

-

SDS-PAGE loading buffer

-

Anti-KRAS antibody

-

Western blot reagents and equipment

Procedure:

-

Cell Treatment: Plate KRAS G12C cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.

-

Lysate Clarification: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the cleared lysates.

-

Pulldown: Incubate equal amounts of protein from each sample with RAF1-RBD agarose beads for 1-2 hours at 4°C with gentle rotation.

-

Washes: Pellet the beads by centrifugation and wash them three times with cold wash buffer.

-

Elution: After the final wash, remove all supernatant and resuspend the beads in SDS-PAGE loading buffer. Boil the samples for 5-10 minutes to elute the bound proteins.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-KRAS antibody to detect the amount of active, pulled-down KRAS.

Proximity Ligation Assay (PLA) for KRAS-CRAF Interaction

PLA is a sensitive method to visualize and quantify protein-protein interactions within intact cells. This protocol is for assessing the disruption of the KRAS-CRAF interaction by this compound.

Materials:

-

KRAS G12C mutant cancer cells (e.g., H358)

-

This compound

-

Primary antibodies: anti-KRAS and anti-CRAF raised in different species (e.g., mouse and rabbit)

-

Duolink® In Situ PLA® Probes (anti-mouse MINUS and anti-rabbit PLUS)

-

Duolink® In Situ Detection Reagents

-

Microscopy slides or coverslips

-

Fixation and permeabilization buffers

-

Mounting medium with DAPI

Procedure:

-

Cell Seeding and Treatment: Seed cells on slides or coverslips and treat with this compound or vehicle control.

-

Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking: Block non-specific antibody binding with a blocking solution provided in the PLA kit.

-

Primary Antibody Incubation: Incubate the cells with a mixture of the anti-KRAS and anti-CRAF primary antibodies overnight at 4°C.

-

PLA Probe Incubation: Wash the cells and incubate with the PLA probes (secondary antibodies conjugated with oligonucleotides).

-

Ligation: Ligate the two PLA probes that are in close proximity using the provided ligase. This will form a circular DNA template.

-

Amplification: Perform rolling circle amplification of the DNA template using the provided polymerase, which generates a concatemer of the DNA circle. This amplified product is then detected by fluorescently labeled oligonucleotides.

-

Imaging: Mount the slides with a mounting medium containing DAPI for nuclear counterstaining and visualize the PLA signals using a fluorescence microscope. Each fluorescent spot represents a KRAS-CRAF interaction.

Western Blotting for Downstream Signaling Proteins

This protocol is used to assess the phosphorylation status of key proteins in the MAPK and PI3K signaling pathways following this compound treatment.

Materials:

-

KRAS G12C mutant cancer cells

-

This compound

-

Cell lysis buffer

-

Primary antibodies: anti-pERK, anti-ERK, anti-pAKT, anti-AKT, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Western blot reagents and equipment

Procedure:

-

Cell Treatment and Lysis: Treat and lyse cells as described in the RBD pulldown assay protocol.

-

Protein Quantification: Determine and equalize the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies (e.g., anti-pERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: To assess total protein levels, the membrane can be stripped of the phospho-specific antibodies and re-probed with antibodies against the total forms of the proteins (e.g., anti-ERK) and a loading control.

Visualizations

The following diagrams illustrate the key signaling pathways affected by this compound and the workflows of the experimental assays.

Caption: Mechanism of action of this compound on the KRAS signaling pathway.

Caption: Experimental workflow for the RAF-RBD pulldown assay.

Caption: Experimental workflow for the Proximity Ligation Assay (PLA).

References

An In-depth Technical Guide to ARS-853: A Foundational Tool for Interrogating KRAS G12C Biology

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of ARS-853, an early, selective, and covalent inhibitor of the KRAS G12C oncoprotein. It details its mechanism of action, summarizes its biochemical and cellular activities, provides key experimental protocols, and explains its pivotal role as a tool compound in uncovering the dynamic nature of mutant KRAS biology.

Introduction: The Challenge of Targeting KRAS

For over three decades, the KRAS oncogene was considered "undruggable" due to its high affinity for GTP and the absence of deep, well-defined binding pockets on its surface.[1] Gain-of-function mutations in KRAS are prevalent in approximately 30% of all human cancers, with the glycine-to-cysteine substitution at codon 12 (G12C) being particularly common in non-small cell lung cancer.[1][2] The discovery of a novel "Switch II" pocket, accessible in the inactive, GDP-bound state of KRAS G12C, provided a new avenue for therapeutic intervention.[3] this compound emerged as a first-in-class tool compound that validated this approach, demonstrating that it was possible to selectively and potently inhibit this notorious cancer driver.[1][4]

Mechanism of Action: Covalent Trapping of the Inactive State

This compound is a selective, covalent inhibitor that specifically targets the KRAS G12C mutant.[5] Its mechanism relies on a two-step process:

-

Reversible Binding: this compound initially binds non-covalently to a shallow, allosteric pocket near the Switch II region of KRAS G12C.[4][6] This binding event is highly specific to the GDP-bound (inactive) conformation of the protein.[1] In the active, GTP-bound state, this pocket is closed and inaccessible.[4]

-

Covalent Inhibition: Following initial binding, an electrophilic acrylamide "warhead" on this compound forms an irreversible covalent bond with the thiol group of the mutant cysteine-12 residue.[1][7]

This covalent modification effectively traps KRAS G12C in its inactive GDP-bound state.[5] By locking the protein in this conformation, this compound prevents the subsequent binding of GTP, which is required for KRAS activation.[1] It also blocks both intrinsic and SOS-catalyzed nucleotide exchange, thereby shutting down all downstream oncogenic signaling.[1]

Data Presentation: Biochemical and Cellular Activity

This compound demonstrated low micromolar potency in cellular assays and high selectivity for the KRAS G12C mutant. Its activity has been characterized across various biochemical and cellular contexts.

| Parameter | Value | Assay / Cell Line | Notes | Reference |

| Biochemical Activity | ||||

| Rate Constant (k) | 76 M⁻¹s⁻¹ | Biochemical Assay | Rate of covalent engagement with KRAS G12C. | [1][8] |

| Dissociation Constant (Kd) | 36.0 ± 0.7 µM | Stopped-flow Spectroscopy | Initial reversible binding affinity. | [9] |

| Cellular Activity | ||||

| Cellular Engagement IC₅₀ | 1.6 µM (at 6 hours) | LC/MS-MS Assay | Direct measurement of covalent modification in cells. | [1][8] |

| CRAF-RBD Pulldown IC₅₀ | ~1.0 µM | RBD Pulldown (H358 cells) | Inhibition of active, GTP-bound KRAS levels. | [1][5] |

| Proliferation IC₅₀ | 2.5 µM | Cell Viability (H358 cells) | Inhibition of cancer cell growth. | [2][10] |

| Selectivity | ||||

| Proteome Reactivity | KRAS G12C is the most potent target | Unbiased Mass Spectrometry | Assessed against >2,700 cellular proteins. | [1][5] |

| Mutant Selectivity | No effect observed | A549 (KRAS G12S) cells | No inhibition of signaling or growth in non-G12C cells. | [1][5] |

Impact on Downstream Signaling Pathways

By locking KRAS G12C in an inactive state, this compound effectively blocks its ability to interact with downstream effector proteins, leading to the suppression of key oncogenic signaling cascades.[5]

-

MAPK Pathway: this compound treatment leads to a dose-dependent reduction in the phosphorylation of MEK (pMEK) and ERK (pERK).[1][2]

-

PI3K/AKT Pathway: The compound also inhibits signaling through the PI3K pathway, as evidenced by decreased phosphorylation of AKT (pAKT).[1][2]

This sustained inhibition of downstream signaling, observed for up to 72 hours, induces profound cellular consequences, including G1 cell-cycle arrest and apoptosis.[1][5] Key molecular markers of these effects include the loss of Cyclin D1 and an increase in the cell-cycle inhibitor p27 KIP1, as well as the appearance of cleaved PARP, a hallmark of apoptosis.[1][5]

Key Experimental Protocols

This compound has been utilized in several key assays to probe KRAS G12C function.

RAS-Binding Domain (RBD) Pulldown Assay

This assay quantifies the amount of active, GTP-bound KRAS in cells.

-

Objective: To measure the effect of this compound on KRAS-GTP levels.

-

Methodology:

-

Treat KRAS G12C mutant cells (e.g., H358) with varying concentrations of this compound for a specified time (e.g., 5-24 hours).[5]

-

Lyse the cells and incubate the lysates with a GST-fusion protein containing the RAS-binding domain (RBD) of CRAF, which specifically binds to GTP-bound RAS.

-

"Pull down" the RBD-KRAS-GTP complexes using glutathione-agarose beads.

-

Elute the bound proteins and analyze the amount of KRAS pulled down via Western blotting using a KRAS-specific antibody.[5] A decrease in the signal corresponds to a reduction in active KRAS.

-

Proximity Ligation Assay (PLA)

PLA is used to visualize and quantify protein-protein interactions within intact cells.

-

Objective: To determine if this compound disrupts the interaction between KRAS and its effector, CRAF.[1]

-

Methodology:

-

Culture KRAS G12C cells (e.g., H358) on microslides and treat with this compound (e.g., 5 µM for 4 hours).[3]

-

Fix and permeabilize the cells.

-

Incubate with primary antibodies against KRAS and CRAF.

-

Add secondary antibodies conjugated with unique DNA oligonucleotides (PLA probes).

-

If KRAS and CRAF are in close proximity (<40 nm), the oligonucleotides can be ligated to form a circular DNA template.

-

Amplify the circular DNA via rolling-circle amplification and detect with fluorescently labeled probes.

-

Visualize and quantify the resulting fluorescent spots using microscopy; each spot represents a single KRAS-CRAF interaction.[1][3]

-

A Tool to Uncover KRAS Biology: The Dynamic Nucleotide Cycle

Perhaps the most significant contribution of this compound was as a chemical probe to challenge a long-held dogma. Mutant KRAS was widely viewed as being "statically active" and permanently locked in the GTP-bound state.[1] However, the very efficacy of this compound, which only targets the GDP-bound form, suggested this model was incomplete.

Studies using this compound revealed that KRAS G12C is not static but in a state of dynamic flux , rapidly cycling between its inactive GDP- and active GTP-bound forms.[1][8] This rapid nucleotide cycling provides a window of opportunity for this compound to engage and trap the transiently formed GDP-bound state, eventually depleting the entire pool of active KRAS G12C.[1]

Furthermore, this cycling was found to be modulated by upstream signaling, such as from the epidermal growth factor receptor (EGFR).[4] Activation of EGFR accelerates the GDP-to-GTP exchange, increasing the proportion of active KRAS G12C and rendering cells less sensitive to this compound. Conversely, inhibiting EGFR slows this exchange, enhancing the efficacy of this compound.[4] This provided a clear mechanistic rationale for combining KRAS G12C inhibitors with upstream inhibitors like TKIs.

Limitations and Legacy

While a groundbreaking tool, this compound exhibited modest cellular potency and poor pharmacokinetic properties, which made it unsuitable for in vivo animal studies and clinical development.[11] However, its role as a proof-of-concept molecule was invaluable. The insights gained from this compound directly guided the structure-based design of second-generation inhibitors like ARS-1620, which showed improved potency and drug-like properties, and ultimately paved the way for the first FDA-approved KRAS G12C inhibitors, sotorasib and adagrasib.[7][11]

Conclusion

This compound stands as a landmark compound in the history of cancer drug discovery. It was the first direct inhibitor to demonstrate selective and potent inhibition of KRAS G12C in a cellular context.[12] As a tool compound, it was instrumental in validating the therapeutic strategy of targeting the inactive, GDP-bound state of KRAS G12C. Most importantly, it fundamentally shifted our understanding of mutant KRAS biology from a static "on" switch to a dynamic, "hyperexcitable" enzyme, a discovery that continues to inform current research and the development of next-generation cancer therapies.[1]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. The reactivity-driven biochemical mechanism of covalent KRASG12C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 9. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. probechem.com [probechem.com]

Methodological & Application

Application Notes and Protocols for ARS-853 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARS-853 is a potent and selective covalent inhibitor of the KRAS G12C mutant oncoprotein.[1][2] This mutation is a significant driver in a subset of cancers, making this compound a valuable tool for cancer research and drug development. This compound functions by irreversibly binding to the cysteine residue at position 12 of the KRAS G12C protein, locking it in an inactive, GDP-bound state.[1][2] This prevents the activation of downstream signaling pathways, primarily the MAPK (MEK/ERK) and PI3K/AKT pathways, which are crucial for cancer cell proliferation, survival, and growth.[1][3] Consequently, treatment of KRAS G12C mutant cells with this compound leads to cell cycle arrest at the G1 phase and induction of apoptosis.[3]

These application notes provide detailed protocols for utilizing this compound in various cell culture experiments to study its effects on KRAS G12C-driven cancers.

Data Presentation

Table 1: Inhibitory Potency of this compound in KRAS G12C Mutant Cell Lines

| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |

| H358 | Non-Small Cell Lung Cancer | CRAF-RBD Pulldown | ~1 | [1] |

| H358 | Non-Small Cell Lung Cancer | 2D Cell Proliferation | ~2.5 | [4][5][6] |

| Panel of KRAS G12C Cell Lines | Various | Soft-Agar Colony Formation | ~2 |

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

References

- 1. How we validate our recombinant antibodies [abcam.com]

- 2. Raising antibody validation standards with knockout technology webinar | Abcam [go.myabcam.com]

- 3. Antibody Validation for Western Blotting | Cell Signaling Technology [cellsignal.com]

- 4. Important IHC antibody validation steps | Abcam [abcam.com]

- 5. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]

- 6. akoyabio.com [akoyabio.com]

Determining the Optimal Concentration of ARS-853 In Vitro: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARS-853 is a pioneering, selective, and covalent inhibitor of the KRAS G12C mutant protein, a significant driver in various cancers.[1][2][3][4] This small molecule specifically targets the cysteine residue at position 12 of the KRAS G12C mutant, locking the oncoprotein in its inactive, GDP-bound state.[1][4][5][6] This mechanism of action prevents the subsequent activation of downstream oncogenic signaling pathways, including the MAPK and PI3K pathways, ultimately leading to the inhibition of cancer cell proliferation and the induction of apoptosis.[1][5][7] Determining the optimal in vitro concentration of this compound is a critical first step for researchers studying its therapeutic potential. This document provides detailed application notes and protocols to guide scientists in establishing the effective concentration range of this compound for their specific cellular models.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound across various experimental endpoints. These values serve as a valuable reference for designing dose-response experiments.

Table 1: IC50 Values for this compound in KRAS G12C Mutant Cell Lines

| Assay Type | Cell Line | IC50 Value | Reference |

| CRAF-RBD Pulldown | H358 | ~1 µM | [5] |

| Proliferation Inhibition | Not Specified | 2.5 µM | [2][7][8] |

Table 2: Effective Concentrations of this compound for Signaling Inhibition

| Target Pathway/Protein | Cell Line | Concentration | Effect | Reference |

| GTP-bound KRAS | KRAS G12C mutant lung cancer cells | 10 µM | >95% reduction | [2][7] |

| pMEK, pERK, pRSK (MAPK Pathway) | H358 and other KRAS G12C cell lines | Not Specified | Inhibition | [1][5] |

| pAKT (PI3K Pathway) | H358 and other KRAS G12C cell lines | Not Specified | Inhibition | [1][5] |

| KRAS-CRAF Interaction | H358 | 5 µM | Significant loss of interaction | [9] |

Experimental Protocols

To determine the optimal concentration of this compound in your specific KRAS G12C mutant cell line, a series of dose-response experiments are recommended. The following are detailed protocols for key assays.

Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

KRAS G12C mutant and wild-type KRAS cell lines

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader (absorbance or luminescence)

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 2,000-10,000 cells/well). Incubate overnight to allow for cell attachment.

-

Drug Treatment: Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0.01 µM to 100 µM. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

-

Incubation: Incubate the plates for a period that allows for the assessment of proliferation inhibition. A 72-hour incubation is a common starting point.[5]

-

Viability Assessment:

-

MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at the appropriate wavelength (e.g., 570 nm).

-

CellTiter-Glo® Assay: Follow the manufacturer's instructions to lyse the cells and measure the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells.

-

-

Data Analysis: Normalize the absorbance or luminescence values to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.

Western Blot Analysis of Downstream Signaling

This experiment assesses the effect of this compound on the phosphorylation status of key proteins in the MAPK and PI3K signaling pathways.

Materials:

-

KRAS G12C mutant cell line

-

6-well plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-KRAS, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control for a specified time (e.g., 24, 48, or 72 hours).[5][9]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Compare the treated samples to the vehicle control to determine the inhibitory effect of this compound.

KRAS Activity Assay (RAF-RBD Pulldown)

This assay specifically measures the amount of active, GTP-bound KRAS in the cell.

Materials:

-

KRAS G12C mutant cell line

-

This compound

-

RAF-RBD (Ras Binding Domain) agarose beads

-

Lysis buffer (specific for pulldown assays)

-

Wash buffer

-

Elution buffer

-

Western blot materials (as described above)

Protocol:

-

Cell Treatment and Lysis: Treat cells as described for the Western blot analysis. Lyse the cells in a buffer that preserves the GTP-bound state of KRAS.

-

Pulldown of Active KRAS:

-

Incubate the cell lysates with RAF-RBD agarose beads for 1-2 hours at 4°C with gentle rotation. The RAF-RBD specifically binds to GTP-bound (active) KRAS.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

-

Elution and Western Blotting:

-

Elute the bound proteins from the beads using an elution buffer (e.g., SDS-PAGE sample buffer).

-

Analyze the eluted proteins by Western blotting using an anti-KRAS antibody.

-

-

Analysis: Compare the amount of pulled-down KRAS in the this compound-treated samples to the vehicle control to determine the reduction in active KRAS levels. An IC50 of approximately 1 µmol/L has been reported for this inhibition.[5]

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

Caption: KRAS G12C Signaling Pathway and the Mechanism of Action of this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Selective Inhibition of Oncogenic KRAS Output with Small Molecules Targeting the Inactive State - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. adooq.com [adooq.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for ARS-853 in a Xenograft Mouse Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARS-853 is a potent and selective covalent inhibitor of KRAS G12C, a common oncogenic driver in various cancers. It functions by irreversibly binding to the mutant cysteine-12 residue, thereby locking KRAS G12C in its inactive, GDP-bound state.[1] This mechanism prevents downstream signaling through critical pathways such as the MAPK (RAF-MEK-ERK) and PI3K-AKT cascades, ultimately leading to the inhibition of cancer cell proliferation and induction of apoptosis.[2][3] While this compound has demonstrated significant activity in in-vitro studies, detailed public data on its application in in-vivo xenograft models is limited.[4][5]

These application notes provide a detailed, synthesized protocol for utilizing this compound in a xenograft mouse model. The protocols are primarily based on established methodologies for closely related KRAS G12C inhibitors, including ARS-1620, AMG 510 (Sotorasib), and MRTX849 (Adagrasib), and should be adapted and optimized for specific experimental needs.

Mechanism of Action

This compound specifically targets the KRAS G12C mutant protein. The mutation introduces a cysteine residue at position 12, which is exploited by this compound for covalent modification. By binding to this cysteine, this compound traps KRAS in an inactive conformation, preventing the exchange of GDP for GTP and subsequent activation of downstream oncogenic signaling.

Quantitative Data Summary

The following tables summarize key in-vitro data for this compound and comparative in-vivo data for other KRAS G12C inhibitors, which can be used as a reference for designing xenograft studies with this compound.

Table 1: In-Vitro Activity of this compound

| Parameter | Cell Line | Value | Reference |

| IC₅₀ (Proliferation) | H358 (NSCLC) | ~1 µM | N/A |

| MIA PaCa-2 (Pancreatic) | Not specified | N/A | |

| IC₅₀ (Target Inhibition) | H358 (NSCLC) | ~2.5 µM | [3] |

Table 2: In-Vivo Xenograft Study Parameters for KRAS G12C Inhibitors (Reference for this compound Study Design)

| Parameter | ARS-1620 | AMG 510 (Sotorasib) | MRTX849 (Adagrasib) |

| Cell Line | MIA PaCa-2 | H358, MIA PaCa-2 | H358, MIA PaCa-2 |

| Mouse Strain | Nude | Nude, NOD/SCID | Nude |

| Tumor Implantation | Subcutaneous | Subcutaneous | Subcutaneous, Intracranial |

| Starting Tumor Volume | ~100-200 mm³ | ~100-200 mm³ | ~100-350 mm³ |

| Dosage | 200 mg/kg | 10-100 mg/kg | 10-100 mg/kg |

| Administration Route | Oral Gavage | Oral Gavage | Oral Gavage |

| Vehicle | Not specified | Not specified | 10% Captisol in 50 mM citrate buffer (pH 5.0) |

| Treatment Schedule | Daily (QD) | Daily (QD) | Daily (QD) or Twice Daily (BID) |

| Observed Efficacy | Tumor growth inhibition | Dose-dependent tumor regression | Tumor regression |

Experimental Protocols

Cell Line Selection and Culture

-

Recommended Cell Lines:

-

NCI-H358: Human non-small cell lung cancer (NSCLC) cell line with a KRAS G12C mutation.

-

MIA PaCa-2: Human pancreatic cancer cell line with a KRAS G12C mutation.

-

-

Culture Conditions:

-

Culture NCI-H358 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture MIA PaCa-2 cells in DMEM supplemented with 10% FBS, 2.5% horse serum, and 1% penicillin-streptomycin.

-

Maintain all cell lines in a humidified incubator at 37°C with 5% CO₂.

-

Regularly test cells for mycoplasma contamination.

-

Xenograft Mouse Model Development

-

Animal Strain:

-

Use immunodeficient mice such as Athymic Nude (nu/nu) or NOD/SCID mice, 6-8 weeks old.

-

Allow mice to acclimatize for at least one week before any experimental procedures.

-

-

Tumor Cell Implantation:

-

Harvest cultured cells during their exponential growth phase.

-

Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) at a concentration of 5-10 x 10⁶ cells per 100-200 µL.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Width² x Length) / 2.

-

Begin treatment when tumors reach an average volume of 100-200 mm³.

-

-

Randomization and Grouping:

-

Randomly assign mice to different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

-

Ensure that the average tumor volume is similar across all groups before starting treatment.

-

This compound Formulation and Administration

-

Formulation (Suggested):

-

Due to the lack of specific public data for this compound, a formulation similar to that used for other small molecule inhibitors is recommended. A common vehicle is 0.5% methylcellulose and 0.2% Tween 80 in sterile water. Alternatively, a solution in 10% Captisol in a suitable buffer could be tested.

-

It is crucial to first determine the solubility and stability of this compound in the chosen vehicle.

-

-

Dosage (Suggested):

-

Based on data from related KRAS G12C inhibitors, a starting dose range of 25-100 mg/kg, administered daily (QD), is a reasonable starting point for efficacy studies.

-

A pilot study to determine the maximum tolerated dose (MTD) is highly recommended.

-

-

Administration:

-

Administer this compound or vehicle via oral gavage.

-

Efficacy Evaluation and Endpoint

-

Treatment and Monitoring:

-

Administer the designated treatment daily for a predefined period (e.g., 21-28 days).

-

Continue to measure tumor volume and mouse body weight every 2-3 days.

-

Monitor the general health and behavior of the mice daily.

-

-

Endpoint Criteria:

-

The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if mice show signs of excessive toxicity (e.g., >20% body weight loss, ulceration of tumors, or other signs of distress).

-

-

Data Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight and volume.

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

-

-

Pharmacodynamic Analysis (Optional but Recommended):

-

Collect tumor samples at various time points after the final dose to assess target engagement and downstream pathway modulation.

-

Analyze protein levels of p-ERK and p-AKT by Western blot or immunohistochemistry to confirm the on-target activity of this compound.

-

Logical Relationship Diagram

References

- 1. Selective Inhibition of Oncogenic KRAS Output with Small Molecules Targeting the Inactive State - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

ARS-853 solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARS-853 is a potent and selective covalent inhibitor of the KRAS(G12C) mutant protein, a critical oncogenic driver in various cancers.[1][2] This small molecule therapeutic functions by irreversibly binding to the cysteine residue at position 12 of the mutant KRAS protein.[3] This action traps KRAS(G12C) in its inactive, GDP-bound state, thereby preventing its interaction with downstream effectors and inhibiting oncogenic signaling.[1][4] These application notes provide detailed information on the solubility of this compound and protocols for its preparation and use in common preclinical experiments.

Physicochemical and Solubility Data

This compound is a white to off-white solid compound.[2] For optimal experimental outcomes, it is crucial to ensure its proper dissolution. The following tables summarize the key physicochemical properties and solubility of this compound in various solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 432.94 g/mol | [5][6][7] |

| Formula | C₂₂H₂₉ClN₄O₃ | [7][8] |

| CAS Number | 1629268-00-3 | [7][8] |

| Appearance | Solid | [9] |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [6] |

| Storage (Solvent) | -80°C for 2 years; -20°C for 1 year | [6] |

Table 2: Solubility of this compound

| Solvent | Solubility | Notes | Reference |

| DMSO | ≥ 71 mg/mL | One source indicates solubility up to 86 mg/mL (198.64 mM), but notes that moisture-absorbing DMSO can reduce solubility. Use fresh DMSO. | [4][9] |

| Ethanol | Warmed: 1 mg/mL (2.3 mM) | - | [7] |

| Water | Insoluble | - | [7] |

| 10% DMSO / 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (5.77 mM) | Clear solution. | [6] |

| 10% DMSO / 90% corn oil | ≥ 2.5 mg/mL (5.77 mM) | Clear solution. | [6] |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (5.77 mM) | Clear solution. This formulation is suitable for in vivo experiments. | [10] |

Signaling Pathway and Mechanism of Action